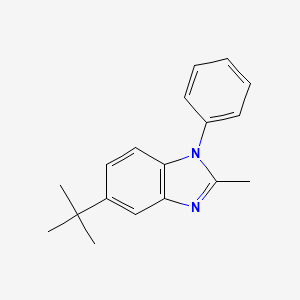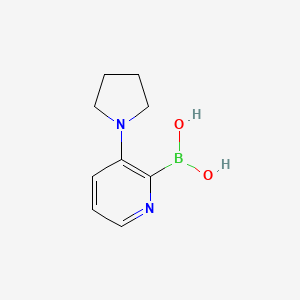
(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a pyrrolidine group at the 3-position and a boronic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of pyridin-2-ylboronic acid with pyrrolidine in the presence of a suitable catalyst, such as palladium or nickel, under mild conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the pyrrolidine group onto the pyridine ring. This involves the reaction of pyridin-2-ylboronic acid with a pyrrolidine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or boronic acids with higher oxidation states.
Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols or boronic esters.
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction Reagents: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the reaction of boronic acids with alcohols or phenols.
Boronic Alcohols: Resulting from the reduction of boronic acids.
Substituted Pyridines: Resulting from nucleophilic substitution reactions on the pyridine ring.
科学的研究の応用
(3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid has various applications in scientific research, including:
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism by which (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, leading to the modulation of biological pathways. The pyrrolidine group enhances the compound's binding affinity and selectivity towards specific molecular targets.
類似化合物との比較
Pyridin-2-ylboronic Acid: Similar structure but lacks the pyrrolidine group.
Pyrrolidin-1-ylboronic Acid: Similar structure but lacks the pyridine ring.
3-Pyrrolidin-1-ylpyridin-2-yl)boronic Acid: Unique combination of pyridine and pyrrolidine groups.
Uniqueness: The presence of both pyridine and pyrrolidine groups in (3-Pyrrolidin-1-ylpyridin-2-yl)boronic acid provides unique chemical and biological properties that distinguish it from other boronic acid derivatives
特性
分子式 |
C9H13BN2O2 |
|---|---|
分子量 |
192.03 g/mol |
IUPAC名 |
(3-pyrrolidin-1-ylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
InChIキー |
BUOUMBDCFSMWJM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC=N1)N2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


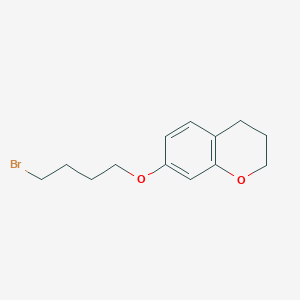
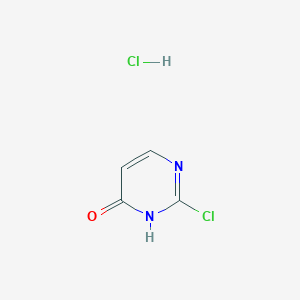
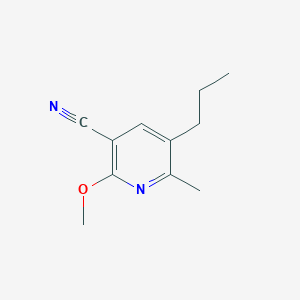
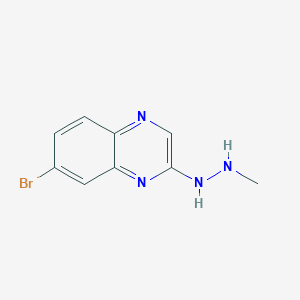
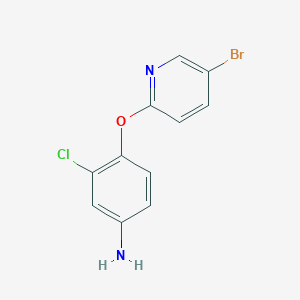
![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
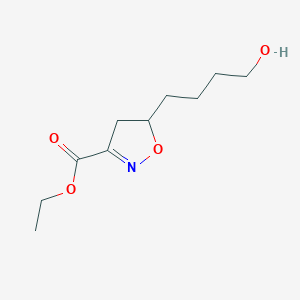
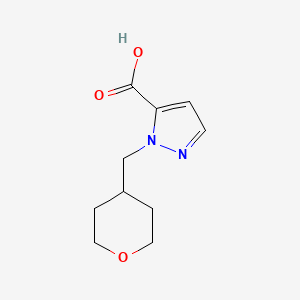

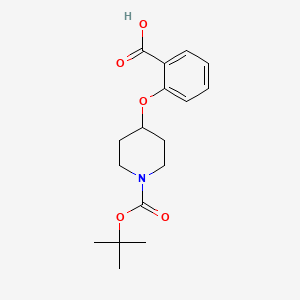
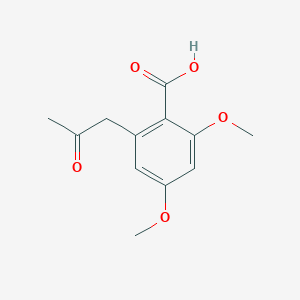
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
